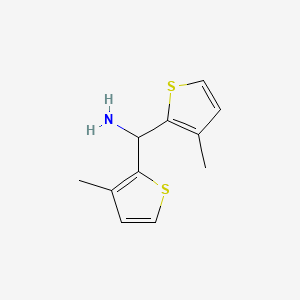
Carbamsäure, (2-Mercapto-1,1-dimethylethyl)-, 1,1-dimethylethylester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C9H19NO2S. . This compound is characterized by the presence of a carbamate group and a mercapto group, making it a versatile molecule in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester is used in various scientific research applications:
Chemistry: As a protecting group for amines in organic synthesis.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: Potential use in drug development as a prodrug.
Industry: Used in the synthesis of specialty chemicals and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl chloroformate with 2-mercapto-1,1-dimethylethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
tert-Butyl chloroformate+2-mercapto-1,1-dimethylethylamine→Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and alcohols.
Substitution: Carbamates and esters.
Wirkmechanismus
The mechanism of action of carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester involves the formation of stable carbamate and mercapto intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications that alter their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (2-mercaptoethyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, methyl ester
Uniqueness
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester is unique due to its combination of a bulky tert-butyl group and a reactive mercapto group. This unique structure allows it to serve as a versatile intermediate in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
134362-19-9 |
|---|---|
Molekularformel |
C9H19NO2S |
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
tert-butyl N-(2-methyl-1-sulfanylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H19NO2S/c1-8(2,3)12-7(11)10-9(4,5)6-13/h13H,6H2,1-5H3,(H,10,11) |
InChI-Schlüssel |
XICWIXHBBILNLD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C)(C)CS |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C)(C)CS |
Synonyme |
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3H-[1,2,4]Triazepino[2,3-a]benzimidazol-4(5H)-one](/img/structure/B594684.png)




![2-ethylhexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B594693.png)




